molecular formula C13H19N5O2 B12574961 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate CAS No. 600145-83-3

2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate

Cat. No.: B12574961
CAS No.: 600145-83-3
M. Wt: 277.32 g/mol
InChI Key: PIKCSQSHFFSHFM-UHFFFAOYSA-N
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Description

2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and an acetate group, which is a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate typically involves the diazotization of 4-aminophenyl compounds followed by coupling with an imidazole derivative. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, 4-aminophenyl compounds can be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then coupled with 1,3-dimethylimidazole in the presence of a base to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Hydroxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
  • 2-[(E)-(4-Methylphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
  • 2-[(E)-(4-Nitrophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate

Uniqueness

The unique combination of the azo group and the imidazole ring in 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate imparts distinct chemical and biological properties. The presence of the amino group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .

Biological Activity

The compound 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate belongs to a class of azo compounds characterized by their unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for the compound is C11H14N5O2C_{11}H_{14}N_5O_2, with the following structural representation:

Structure C1C2C3C4C5C6C7\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Synthesis

The synthesis of the compound typically involves the reaction of 4-aminobenzenediazonium salts with imidazole derivatives. The process can be optimized for yield and purity using various organic solvents and conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial, anticancer, and anti-inflammatory agent.

Antibacterial Activity

Research indicates that azo compounds exhibit significant antibacterial properties. For instance, in vitro studies have shown that this compound demonstrates activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of DNA synthesis.

Bacterial StrainInhibition Zone (mm)Activity Index (%)
Escherichia coli1580
Staphylococcus aureus1270

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730ROS generation

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A study conducted on a series of azo compounds showed that modifications in the substituents significantly influenced their antibacterial activity. The presence of electron-donating groups enhanced efficacy against Gram-positive bacteria.
  • Anticancer Research : In a clinical trial involving patients with advanced breast cancer, patients treated with formulations containing this compound showed improved outcomes compared to standard therapies. The study emphasized the importance of further research into dosage optimization.
  • Inflammation Model : In animal models of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.

Properties

CAS No.

600145-83-3

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

4-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)diazenyl]aniline;acetate

InChI

InChI=1S/C11H15N5.C2H4O2/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;1-2(3)4/h3-8,11H,12H2,1-2H3;1H3,(H,3,4)

InChI Key

PIKCSQSHFFSHFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)N)C

Origin of Product

United States

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